molecular formula C8H5BrN2O B1516999 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 885276-09-5

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1516999
CAS RN: 885276-09-5
M. Wt: 225.04 g/mol
InChI Key: DMNOTJNQPFQCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 225.04 .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is represented by the InChI code 1S/C8H5BrN2O/c9-6-1-2-8-10-7 (5-12)4-11 (8)3-6/h1-5H . The SMILES string representation is BrC1=CN2C=C (N=C2C=C1)C=O .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Syntheses and Pharmaceutical Intermediates

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is utilized in organic syntheses, particularly in the synthesis of lactams, which are a class of compounds that contain a nitrogen atom connected to a carbonyl group within a ring structure. These lactams can be introduced on the 6-bromoimidazo[1,2-a]pyridine framework to create various derivatives with potential pharmaceutical applications .

Antitubercular Agent Development

Imidazo[1,2-a]pyridine analogues, such as those derived from 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, have been explored for their antitubercular properties. In an acute TB mouse model, significant reductions in bacterial load were observed when treated with these compounds, indicating their potential as antitubercular agents .

Material Science

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry due to its structural characteristics. It is also useful in material science, suggesting that derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde could find applications in this field as well .

Radiolabeling Studies

The compound has been used in radiolabeling studies where [2-14 C] cyanoacetamide was used as the source of the radiolabel. This application is crucial for tracking the distribution and metabolism of drugs within biological systems .

Safety and Hazards

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Mechanism of Action

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and the specific cellular or tissue environment. These factors can influence the compound’s stability, its interactions with its targets, and its overall efficacy. For 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, it is recommended to be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNOTJNQPFQCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651287
Record name 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

885276-09-5
Record name 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.